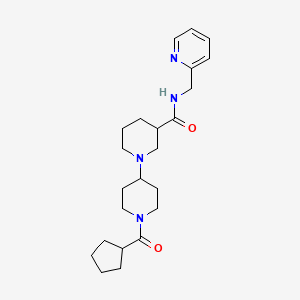![molecular formula C12H12FNO3S B5263413 1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B5263413.png)
1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with a unique structure that combines a fluorophenyl group, a hydroxyethyl group, and a pyrrolidine-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of 4-fluorobenzaldehyde with a suitable thiol and a pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. The pyrrolidine-2,5-dione core provides structural stability and can influence the overall conformation of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)ethanone
- 1-(4-Methylphenyl)sulfanyl)pyrrolidine-2,5-dione
- 1-(Trifluoromethylthio)pyrrolidine-2,5-dione
Uniqueness
1-(4-Fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding affinity, while the hydroxyethyl group provides additional sites for chemical modification.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxyethylsulfanyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-1-3-9(4-2-8)14-11(16)7-10(12(14)17)18-6-5-15/h1-4,10,15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQUYEAGDKJMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(2-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5263338.png)
![3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5263345.png)
![5-methyl-1-[2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5263348.png)
![1-benzyl-N-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5263349.png)
![5-methyl-3-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5263351.png)

![3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5263371.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5263414.png)

![2-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-5-fluoro-1H-benzimidazole](/img/structure/B5263424.png)
![N-(2-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5263428.png)
![2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]acetamide](/img/structure/B5263433.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5263441.png)
